2-Oxaspiro[4.5]decan-3-one
CAS No.: 7236-78-4
Cat. No.: VC21088905
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7236-78-4 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-oxaspiro[4.5]decan-3-one |
| Standard InChI | InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2 |
| Standard InChI Key | CKICBBJJCUQLPO-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CC(=O)OC2 |
| Canonical SMILES | C1CCC2(CC1)CC(=O)OC2 |
Introduction
Chemical Structure and Identification
2-Oxaspiro[4.5]decan-3-one is characterized by a spirocyclic structure where a four-membered ring containing an oxygen atom (oxetane) is connected to a cyclohexane ring through a single carbon atom, creating the distinctive spiro configuration. This structure gives the compound unique reactivity patterns and conformational properties.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 7236-78-4 |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| MDL Number | MFCD01710334 |
| IUPAC Name | 2-oxaspiro[4.5]decan-3-one |
| Synonyms | GO-177; Godecke |
| FDA UNII | 8TP5X2BOF8 |
Structural Representations
The compound can be represented using various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1CCC2(CC1)CC(=O)OC2 |
| Standard InChI | InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2 |
| InChI Key | CKICBBJJCUQLPO-UHFFFAOYSA-N |
2-Oxaspiro[4.5]decan-3-one features a spirocyclic junction where a carbon atom serves as the connection point between a cyclohexane ring and a lactone ring. The lactone contains a carbonyl group at the 3-position, contributing to its reactivity profile and potential applications in organic synthesis .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Oxaspiro[4.5]decan-3-one is essential for its proper handling, storage, and application in various research and industrial contexts.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow oil |
| Boiling Point | 273°C (Press: 756 Torr) |
| Density | 1.0755 g/cm³ (Temp: 19.7°C) |
| State at Room Temperature | Liquid |
| Color | Yellow |
Chemical Properties
| Property | Value |
|---|---|
| LogP | 1.76 |
| Heavy Atoms Count | 11 |
| Rotatable Bond Count | 0 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.888 |
| Polar Surface Area | 26 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Parameter | Details |
|---|---|
| Solubility | Soluble in chloroform, methanol |
| Recommended Storage | Refrigerator (4°C), under inert atmosphere |
The compound's solubility in organic solvents like chloroform and methanol but limited solubility in water aligns with its moderately lipophilic nature as indicated by its LogP value of 1.76 .
Synthesis Methods
Several synthetic routes have been developed to produce 2-Oxaspiro[4.5]decan-3-one, each with distinct advantages depending on the starting materials and desired purity.
Traditional Synthesis
One documented synthetic approach involves the reaction of 2-oxaspiro nonane with carbon monoxide under controlled conditions. This methodology leverages carbonylation chemistry to form the required lactone structure .
Alternative Synthetic Routes
Research into related spirocyclic compounds suggests potential alternative synthetic pathways:
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Cyclization of appropriately substituted cyclohexane derivatives with reactive carbonyl compounds
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Ring expansion of smaller cyclic precursors
-
Spiro-annulation reactions using organometallic reagents
These methodologies typically require careful control of reaction conditions to ensure selectivity and high yields of the desired product .
Spectroscopic Properties
Predicted Collision Cross Section
Mass spectrometry analysis of 2-Oxaspiro[4.5]decan-3-one provides valuable data for identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.10666 | 134.3 |
| [M+Na]+ | 177.08860 | 144.3 |
| [M+NH4]+ | 172.13320 | 145.2 |
| [M+K]+ | 193.06254 | 138.4 |
| [M-H]- | 153.09210 | 138.2 |
| [M+Na-2H]- | 175.07405 | 140.1 |
| [M]+ | 154.09883 | 136.8 |
| [M]- | 154.09993 | 136.8 |
These collision cross-section values provide critical data for mass spectrometric identification of the compound in complex mixtures .
Biological Activity and Applications
Use as Reference Material
The compound serves as an important reference material and precursor in organic synthesis, particularly in the development of more complex spirocyclic systems. Its unique structure makes it valuable for studying ring systems and developing novel synthetic methodologies .
Industrial Applications
Limited information exists on specific industrial applications, but similar spirocyclic compounds are used in fragrance development, specialty polymers, and as intermediates in the synthesis of pharmaceutically active compounds .
| Supplier | Purity | Available Quantities | Price Range (USD) |
|---|---|---|---|
| Toronto Research Chemicals | 90% | 500 mg, 5 g | $219 - $1,727 |
| BLD Pharmatech | 95% | 1 g | $1,803 |
| eNovation CN | 95% | 50 mg - 1 g | $1,368 - $5,140 |
| Multiple other suppliers | 95% | Various | Price on application |
The significant price variation reflects differences in purity, quantity, and supplier-specific factors such as synthesis methodology and quality control procedures .
Derivatives and Related Compounds
Research has explored various derivatives of the base 2-Oxaspiro[4.5]decan-3-one structure, introducing functional groups that modify the compound's properties and potential applications.
Known Derivatives
Several structurally related compounds have been reported in the literature:
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7-amino-2-oxaspiro[4.5]decan-3-one (C9H15NO2)
-
3-methylene-1-oxaspiro[4.5]decan-2-one
-
{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride
-
3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one
-
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one
These derivatives demonstrate how the basic spirocyclic framework can be modified to introduce various functional groups, altering physical properties, reactivity, and biological activity .
Structure-Activity Relationship Studies
Research on derivatized variants reveals important structure-activity relationships:
-
Substitution at the 3-position of the ring significantly impacts biological activity
-
Addition of functionalities such as amino, methylene, or alkyl groups modifies reactivity and physical properties
-
Stereochemistry at the spiro center influences three-dimensional conformation and potential interactions with biological targets
Such structural modifications provide valuable insights into how the basic spirocyclic scaffold can be optimized for specific applications .
Analytical Methods
Identification and Characterization Techniques
Multiple analytical techniques are employed to identify and characterize 2-Oxaspiro[4.5]decan-3-one:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information
-
Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis
-
Infrared spectroscopy identifies key functional groups, particularly the characteristic lactone carbonyl stretch
-
X-ray crystallography offers definitive three-dimensional structural confirmation for crystalline forms
These complementary techniques provide comprehensive structural verification essential for research and quality control purposes .
Research Applications
Synthetic Organic Chemistry
2-Oxaspiro[4.5]decan-3-one serves as an important building block in organic synthesis:
-
Its spirocyclic framework provides a rigid scaffold for constructing more complex molecules
-
The lactone functionality offers opportunities for selective transformations
-
It serves as a model compound for studying the reactivity and stereochemistry of spirocyclic systems
Medicinal Chemistry
The compound's potential in medicinal chemistry includes:
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Serving as a starting point for synthesis of biologically active compounds
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Contributing to structure-activity relationship studies for drug discovery
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Offering a rigid three-dimensional scaffold for targeting specific receptor binding sites
Material Science
Limited information exists on applications in material science, though spirocyclic compounds generally can contribute to:
-
Development of specialty polymers with unique physical properties
-
Creation of materials with controlled release characteristics
-
Design of molecular architectures with specific conformational properties
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